molecular formula C17H13NO5 B5799120 N-(4-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

N-(4-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No. B5799120
M. Wt: 311.29 g/mol
InChI Key: AIIFBMAPBCJIJF-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as HOCPCA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamide derivatives and has been shown to have a wide range of biological activities.

Scientific Research Applications

N-(4-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and pain management. It has been shown to have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, it has been found to have anti-inflammatory effects by reducing the production of inflammatory cytokines and inhibiting the activation of NF-κB. N-(4-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has also been shown to have analgesic effects by modulating the activity of the mu-opioid receptor.

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to interact with various proteins and enzymes, including the mu-opioid receptor, NF-κB, and caspases, leading to its biological effects.
Biochemical and Physiological Effects:
N-(4-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, reduce the production of inflammatory cytokines, and modulate the activity of the mu-opioid receptor. In addition, it has been shown to have antioxidant effects and to inhibit the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(4-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is its high potency and selectivity, which makes it a useful tool for studying various biological processes. However, its low solubility and stability can be a limitation for some experiments. In addition, its complex synthesis method and high cost can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for research on N-(4-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide. One area of interest is its potential as a therapeutic agent for cancer, inflammation, and pain management. Further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties. In addition, N-(4-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide derivatives with improved solubility and stability could be developed for more efficient and cost-effective use in lab experiments and potential clinical applications.
Conclusion:
In conclusion, N-(4-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide, or N-(4-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide, is a synthetic compound with potential therapeutic applications in cancer, inflammation, and pain management. It has a complex synthesis method but has been shown to have high potency and selectivity. Further research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties. N-(4-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide derivatives could also be developed for more efficient and cost-effective use in lab experiments and potential clinical applications.

Synthesis Methods

N-(4-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide can be synthesized using a multi-step process that involves the condensation of 4-hydroxybenzaldehyde with 3-methoxy-2-nitrobenzaldehyde, followed by reduction of the nitro group to an amino group, and finally, amidation with 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid. The final product is obtained after purification using column chromatography.

properties

IUPAC Name

N-(4-hydroxyphenyl)-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO5/c1-22-14-4-2-3-10-9-13(17(21)23-15(10)14)16(20)18-11-5-7-12(19)8-6-11/h2-9,19H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIIFBMAPBCJIJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

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